molecular formula C22H25N3O5S B2751044 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034605-06-4

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Katalognummer B2751044
CAS-Nummer: 2034605-06-4
Molekulargewicht: 443.52
InChI-Schlüssel: PORURNUPPJUABK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including an ethoxyphenyl group, a sulfonyl group, a piperidinyl group, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a complex structure due to the presence of multiple functional groups.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Wissenschaftliche Forschungsanwendungen

Inhibition of Human Heart Chymase

A study by Niwata et al. (1997) explored derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, including compounds structurally related to the queried chemical, for their ability to inhibit human heart chymase. They found that specific structural features in these compounds enhance their inhibitory activity, providing insights into the development of selective inhibitors for this enzyme (Niwata et al., 1997).

Synthesis and Spatial Structure

The synthesis and spatial structure of compounds related to the queried chemical were studied by Unkovskii et al. (1994). They focused on piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, providing valuable information about the structural aspects of these compounds (Unkovskii et al., 1994).

Affinity and Selectivity for 5-HT1A Receptors

Handzlik et al. (2011) investigated (2-alkoxy)phenylpiperazine derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione. They found significant affinities for these compounds towards 5-HT1A receptors, indicating their potential as receptor ligands (Handzlik et al., 2011).

Synthesis of Oxazolidines and Thiazolidines

Research by Badr et al. (1981) involved the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters. These derivatives, including compounds similar to the queried chemical, were studied for their potential in various biological applications (Badr et al., 1981).

Antimicrobial and Anticancer Activities

El‐Emary et al. (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which showed promising antimicrobial activities. Kumar et al. (2022) also synthesized N-substituted indole derivatives, including compounds structurally similar to the queried chemical, demonstrating significant anticancer activities (El‐Emary et al., 2002); (Kumar et al., 2022).

Substrate-Specific ERK1/2 Inhibitors

Li et al. (2009) explored analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as potential ERK1/2 inhibitors. This study is relevant due to its focus on a similar structural class and its implications in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Zukünftige Richtungen

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of pharmaceuticals given the presence of functional groups common in many drugs .

Eigenschaften

IUPAC Name

1-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORURNUPPJUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.